![molecular formula C16H15BrN2O2 B1389970 4-[(2-Bromoacetyl)amino]-N-methyl-N-phenylbenzamide CAS No. 1138443-03-4](/img/structure/B1389970.png)
4-[(2-Bromoacetyl)amino]-N-methyl-N-phenylbenzamide
Overview
Description
4-[(2-Bromoacetyl)amino]-N-methyl-N-phenylbenzamide is a chemical compound with the molecular formula C16H15BrN2O2 and a molecular weight of 347.21 g/mol.
Preparation Methods
The synthesis of 4-[(2-Bromoacetyl)amino]-N-methyl-N-phenylbenzamide typically involves the reaction of N-methyl-N-phenylbenzamide with bromoacetyl bromide. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrogen bromide formed during the reaction . The reaction conditions generally include refluxing the reactants in an appropriate solvent such as dichloromethane or chloroform .
Chemical Reactions Analysis
4-[(2-Bromoacetyl)amino]-N-methyl-N-phenylbenzamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromoacetyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
4-[(2-Bromoacetyl)amino]-N-methyl-N-phenylbenzamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various bioactive heterocyclic compounds.
Biology: The compound is utilized in proteomics research to study protein interactions and modifications.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(2-Bromoacetyl)amino]-N-methyl-N-phenylbenzamide involves its interaction with specific molecular targets. The bromoacetyl group can form covalent bonds with nucleophilic residues in proteins, leading to the modification of protein function . This interaction can affect various signaling pathways and cellular processes .
Comparison with Similar Compounds
4-[(2-Bromoacetyl)amino]-N-methyl-N-phenylbenzamide can be compared with other similar compounds such as:
3-(Bromoacetyl)coumarins: These compounds also contain a bromoacetyl group and are used in the synthesis of bioactive heterocyclic systems.
N-(Bromoacetyl)-beta-alanyl-N-(2-{4-[(carboxycarbonyl)amino]phenyl} compounds: These compounds have similar bromoacetyl groups and are used in proteomics research.
The uniqueness of this compound lies in its specific structure, which allows it to interact with a wide range of biological targets and be used in diverse research applications.
Properties
IUPAC Name |
4-[(2-bromoacetyl)amino]-N-methyl-N-phenylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O2/c1-19(14-5-3-2-4-6-14)16(21)12-7-9-13(10-8-12)18-15(20)11-17/h2-10H,11H2,1H3,(H,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDXPMUMTQFYFTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)NC(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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